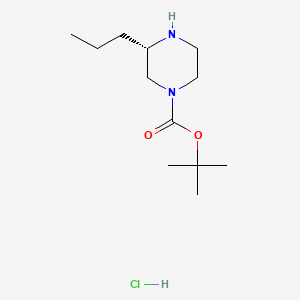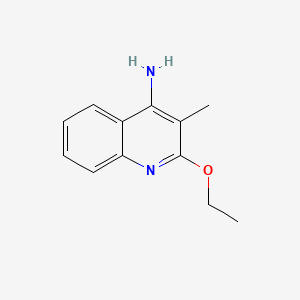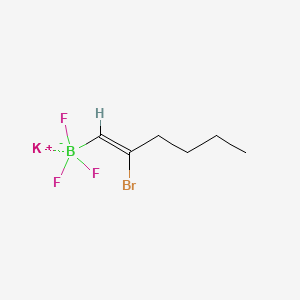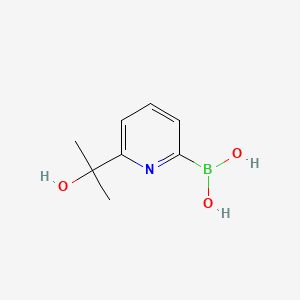
(D-Tyr5)-leuprolide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(D-Tyr5)-leuprolide” is also known as "(D-Tyr5)-Gonadorelin" . It is a reference standard from the United States Pharmacopeia (USP) and is used in the pharmaceutical industry for analytical testing . The empirical formula is C55H75N17O13 and its molecular weight is 1182.29 .
Molecular Structure Analysis
The molecular structure of “(D-Tyr5)-leuprolide” is complex, as indicated by its empirical formula C55H75N17O13 . Detailed molecular structure analysis would require advanced techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy .Wissenschaftliche Forschungsanwendungen
1. Structural Elucidation and Bioactive Conformation
Leuprolide and its analogues like (D-Tyr5)-leuprolide are potent gonadotropin-releasing hormone (GnRH) agonists used for various hormone-related diseases. Research on their conformational behavior in different solvents has provided insights into their bioactive conformation, which is critical for agonistic activity. Understanding these conformations is valuable, especially since no crystallographic data are available for their receptor, a G protein-coupled receptor (GPCR). Studies have shown that Leuprolide and its analogues adopt a β-turn type I in DMSO-d6 solvent and β-turn type II in D2O solvent, conformations essential for receptor recognition and activation (Laimou et al., 2010).
2. Pharmacokinetics and Drug Delivery
The pharmacokinetic properties of Leuprolide, including its analogues, are a key area of research. Studies have focused on improving these properties, for instance, by conjugating fatty acids with leuprolide for long-term action. This has significantly altered its pharmacokinetics, prolonging absorption time and half-life, which is crucial for therapeutic applications like androgen-deprivation therapy for advanced prostate cancer and treatment of other sex-hormone-related conditions (Seong et al., 2022).
3. Molecular Modeling and Dynamics
Molecular modeling and dynamics studies of Leuprolide and its analogues have provided significant insights into their solution conformations. These studies are crucial for understanding the interactions of these drugs with their receptors, especially in the absence of crystallographic data. Such research aids in the design and development of more effective GnRH analogues for clinical applications (Laimou et al., 2008).
4. Drug Detection and Quantification Methods
Innovative methods for detecting and quantifying Leuprolide in various formulations have been developed. These methods, like fluorescence spectroscopy and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), have enhanced the evaluation of drug release and stability in pharmaceutical formulations, contributing significantly to the drug's development and clinical application (Báez-Santos et al., 2016).
5. Novel Applications and Therapeutic Potentials
Research continues to explore new therapeutic applications of Leuprolide and its analogues. These include treatments for a range of disorders beyond traditional hormone-related diseases, potentially extending to conditions like Alzheimer's disease, polycystic ovary syndrome, and others. The discovery of GnRH receptors in non-reproductive tissues, including the human brain, suggests that Leuprolide acetate may act directly via these receptors to modulate function, indicating a broader scope of therapeutic applications (Wilson et al., 2007).
Wirkmechanismus
Target of Action
(D-Tyr5)-Leuprolide, also known as a luteinizing hormone-releasing hormone (LHRH) analogue, primarily targets the LHRH receptors . These receptors play a central role in the control of reproduction by stimulating the release of pituitary luteinizing hormone (LH) and follicle-stimulating hormone (FSH) .
Mode of Action
The compound interacts with its targets, the LHRH receptors, by binding to them and stimulating the release of LH and FSH . This interaction results in changes in the hormonal balance, affecting the reproductive system.
Eigenschaften
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C59H84N16O12/c1-6-63-57(86)48-14-10-22-75(48)58(87)41(13-9-21-64-59(60)61)68-51(80)42(23-32(2)3)69-52(81)43(24-33(4)5)70-53(82)44(25-34-15-17-37(77)18-16-34)71-56(85)47(30-76)74-54(83)45(26-35-28-65-39-12-8-7-11-38(35)39)72-55(84)46(27-36-29-62-31-66-36)73-50(79)40-19-20-49(78)67-40/h7-8,11-12,15-18,28-29,31-33,40-48,65,76-77H,6,9-10,13-14,19-27,30H2,1-5H3,(H,62,66)(H,63,86)(H,67,78)(H,68,80)(H,69,81)(H,70,82)(H,71,85)(H,72,84)(H,73,79)(H,74,83)(H4,60,61,64)/t40-,41-,42-,43+,44+,45-,46-,47-,48-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFIJNRVAKGFPGQ-KWJSFHMPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC(C)C)NC(=O)[C@@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C59H84N16O12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1209.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(D-Tyr5)-leuprolide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


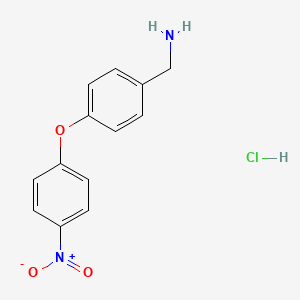



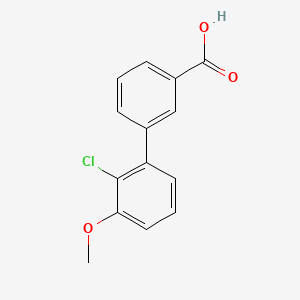
![5-Fluoro-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B597202.png)
